4-Chloro-2-methylpyrimidine-5-carbonitrile
Overview
Description
4-Chloro-2-methylpyrimidine-5-carbonitrile is a heterocyclic organic compound with the molecular formula C6H4ClN3 It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the 4th position, a methyl group at the 2nd position, and a nitrile group at the 5th position
Scientific Research Applications
4-Chloro-2-methylpyrimidine-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: The compound is utilized in the development of agrochemicals, dyes, and advanced materials
Safety and Hazards
The compound has a GHS07 signal word warning. The hazard statements include H315-H319-H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Biochemical Analysis
Biochemical Properties
4-Chloro-2-methylpyrimidine-5-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in nucleotide synthesis and metabolism. These interactions often involve binding to the active sites of enzymes, thereby influencing their activity. The nature of these interactions can vary, including competitive inhibition or allosteric modulation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis. Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the context. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH levels. These changes can affect its efficacy and the outcomes of experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity. At higher doses, this compound can exhibit toxic or adverse effects, including damage to tissues or organs. These threshold effects are essential considerations in designing experiments and interpreting results .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play roles in nucleotide metabolism and other biochemical processes. These interactions can influence metabolic flux and the levels of various metabolites. Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular function and metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments. These processes are critical for determining the compound’s efficacy and its potential effects on different tissues .
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methylpyrimidine-5-carbonitrile typically involves the chlorination of 2-methylpyrimidine-5-carbonitrile. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent under reflux conditions. The reaction is carried out in the presence of a base such as pyridine to facilitate the substitution of the hydrogen atom with a chlorine atom at the 4th position of the pyrimidine ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-methylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4th position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic compounds
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Depending on the nucleophile, products such as 4-amino-2-methylpyrimidine-5-carbonitrile or 4-alkoxy-2-methylpyrimidine-5-carbonitrile.
Oxidation Products: Corresponding oxides or hydroxyl derivatives.
Reduction Products: Amines or other reduced forms of the compound.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and nitrile group play crucial roles in binding to active sites, thereby modulating the activity of the target molecules. This modulation can result in inhibition or activation of biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
4-Chloro-5-methylpyrimidine-2-carbonitrile: Similar structure but with the chlorine and methyl groups at different positions.
2-Chloro-4-methylpyrimidine-5-carbonitrile: Chlorine and methyl groups are interchanged compared to 4-Chloro-2-methylpyrimidine-5-carbonitrile.
4-Chloro-2,6-dimethylpyrimidine-5-carbonitrile: Contains an additional methyl group at the 6th position
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom at the 4th position and the nitrile group at the 5th position makes it a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
4-chloro-2-methylpyrimidine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c1-4-9-3-5(2-8)6(7)10-4/h3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTCIXIDTLGBFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80506550 | |
Record name | 4-Chloro-2-methylpyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80506550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38875-74-0 | |
Record name | 4-Chloro-2-methylpyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80506550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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